molecular formula C21H20O10 B1242707 Genistein 8-C-glucoside CAS No. 66026-80-0

Genistein 8-C-glucoside

Cat. No.: B1242707
CAS No.: 66026-80-0
M. Wt: 432.4 g/mol
InChI Key: HIWJJOYYZFELEZ-FFYOZGDPSA-N
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Description

Genistein 8-C-glucoside, commonly referred to as G8CG, is a naturally occurring glucoside isolated from the flowers of Lupinus luteus L. It belongs to the class of isoflavones, which are a subclass of flavonoids. Isoflavones are polyphenolic compounds widely distributed in plants and are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Genistein 8-C-glucoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with protein-tyrosine kinases, leading to the induction of G2/M phase cell cycle arrest and apoptosis . Additionally, this compound inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These interactions highlight its potential as a chemotherapeutic agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human ovarian carcinoma cells (SK-OV-3), this compound treatment results in the inhibition of cell proliferation, induction of apoptotic cell death, and loss of mitochondrial membrane potential . It also influences cell signaling pathways, gene expression, and cellular metabolism by inducing mitochondrial membrane depolarization and apoptosis . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis through mitochondrial membrane depolarization and activation of caspases . This compound also inhibits protein-tyrosine kinases, leading to cell cycle arrest in the G2/M phase . Furthermore, it inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These molecular interactions contribute to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound treatment results in a time-dependent decrease in cell proliferation and an increase in apoptotic cell death . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive performance and reduce oxidative stress in memory impairment models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the shikimate pathway in plants . After ingestion, it undergoes biotransformation processes that direct its bioavailability and further activity . The compound interacts with enzymes such as glycosyltransferases, which catalyze the conversion of genistein to genistein-8-C-glucoside . These metabolic interactions are crucial for its biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to affect glucose transport and lipid metabolism, depending on its concentration . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a role in its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been reported that genistein-8-C-glucoside targets plastids in plant cells . Additionally, the compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. These factors contribute to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Genistein 8-C-glucoside can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as a Lewis acid or glycosyltransferase enzyme, to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from plant sources, particularly from the flowers of Lupinus luteus L. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified product is then subjected to quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Genistein 8-C-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced isoflavones, and substituted derivatives of this compound .

Scientific Research Applications

Genistein 8-C-glucoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Genistein 8-C-glucoside is unique among isoflavones due to its specific glycosylation pattern. Similar compounds include:

Genistein 8-C-glucoside stands out due to its potent cytotoxic activity and its ability to induce apoptosis through mitochondrial membrane depolarization, making it a promising candidate for cancer therapy .

Biological Activity

Genistein 8-C-glucoside (G8CG) is a glycosylated derivative of genistein, a well-known isoflavone predominantly found in soybeans. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy, antioxidant properties, and antimicrobial effects. This article reviews the current understanding of G8CG's biological activity based on diverse research findings.

This compound is characterized by its structure as a C-glycosyl compound with the molecular formula C21H20O10C_{21}H_{20}O_{10} and a molecular weight of approximately 432.38 g/mol. It is classified under 7-hydroxyisoflavones and exhibits unique pharmacokinetic properties compared to its aglycone counterpart, genistein .

In Vitro Studies

Recent studies have highlighted the cytotoxic effects of G8CG on various cancer cell lines. For instance, Rucinska et al. (2016) demonstrated that G8CG inhibited the proliferation of SK-OV-3 ovarian carcinoma cells in a concentration-dependent manner. The study reported that treatment with 90 µM G8CG resulted in a 52% reduction in cell viability after 24 hours and 61.1% after 48 hours compared to control cells .

The apoptotic effects were also significant; at higher concentrations (50 or 90 µM), G8CG increased the percentage of apoptotic cells by approximately 29% (24 h) and 49% (48 h) compared to untreated controls. The combination treatment with genistein and G8CG showed enhanced efficacy, indicating a synergistic effect .

Concentration (µM) Cell Viability Reduction (%) Apoptotic Cell Increase (%)
90 G8CG (24h)5229
90 G8CG (48h)61.149
Combination (50 µM each)Significant reduction observed40-64% depending on exposure time

The mechanisms underlying the anticancer properties of G8CG involve the induction of oxidative stress and alterations in mitochondrial membrane potential. The treatment led to increased reactive oxygen species (ROS) levels and significant morphological changes indicative of apoptosis, such as nuclear condensation and membrane blebbing .

Antioxidant Properties

Genistein and its derivatives, including G8CG, exhibit notable antioxidant activities. Research indicates that G8CG can effectively scavenge free radicals, contributing to cellular protection against oxidative stress. In particular, studies have shown that G8CG is more effective than genistein alone in scavenging hypochlorous acid, which is a potent oxidant involved in inflammatory responses .

Antimicrobial Activity

G8CG also displays antimicrobial properties, which are significant for its potential therapeutic applications beyond oncology. It has been reported to inhibit the growth of various bacterial strains, potentially aiding in plant defense mechanisms against pathogens .

Bioavailability and Pharmacokinetics

The bioavailability of G8CG is an important consideration for its therapeutic use. Studies suggest that glycosylation may enhance the stability and absorption of isoflavones compared to their aglycone forms. However, research indicates that G8CG may be less bioavailable than genistein due to the need for deglycosylation before absorption can occur in the intestine .

Case Studies

  • Ovarian Cancer Treatment : A case study involving SK-OV-3 cells highlighted that G8CG could serve as a promising candidate for ovarian cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation effectively .
  • Antioxidant Efficacy : Another study focused on the antioxidant capacity of G8CG demonstrated its superior ability to protect cells from oxidative damage compared to other flavonoids, suggesting potential applications in managing oxidative stress-related diseases .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWJJOYYZFELEZ-FFYOZGDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415186
Record name Genistein 8-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66026-80-0
Record name Genistein 8-C-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66026-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genistein 8-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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